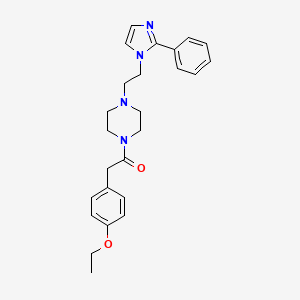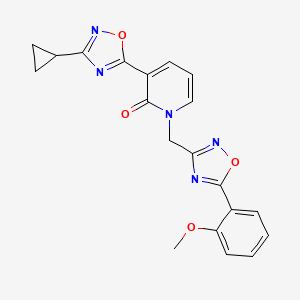
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide, commonly known as FITB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of FITB involves its ability to bind to specific targets in cells and modulate their activity. FITB has been shown to interact with various proteins such as tubulin, histone deacetylases, and cyclooxygenases, which play important roles in cell division, gene expression, and inflammation, respectively. By modulating the activity of these proteins, FITB can exert its therapeutic effects.
Biochemical and Physiological Effects:
FITB has been shown to have various biochemical and physiological effects in cells and tissues. It can induce cell cycle arrest and apoptosis in cancer cells, improve cognitive function in Alzheimer's disease, and reduce inflammation in various tissues. FITB has also been shown to modulate the activity of enzymes such as histone deacetylases and cyclooxygenases, which play important roles in gene expression and inflammation, respectively.
Advantages and Limitations for Lab Experiments
FITB has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for drug discovery and development. However, FITB also has some limitations, such as its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on FITB, including its potential applications in other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of FITB and to optimize its pharmacological properties for clinical use. Finally, the development of novel synthetic methods for FITB and its derivatives could lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesis Methods
FITB can be synthesized using a multi-step process involving the reaction of furan-2-carbonyl chloride with indolin-6-amine, followed by the reaction of the resulting intermediate with 4-(thiophen-3-yl)benzoyl chloride. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
FITB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, FITB has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, FITB has been shown to improve cognitive function and reduce neuroinflammation. In inflammation research, FITB has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c27-23(18-5-3-16(4-6-18)19-10-13-30-15-19)25-20-8-7-17-9-11-26(21(17)14-20)24(28)22-2-1-12-29-22/h1-8,10,12-15H,9,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVVLGNDMLIHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2731911.png)

![3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2731913.png)
![Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2731914.png)
![N-[[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2731915.png)
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2731917.png)

![3-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2731921.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2731923.png)

![tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B2731926.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2731928.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2731932.png)
